molecular formula C17H12Cl2N2O B3502325 N-(2,5-dichlorophenyl)-N'-1-naphthylurea

N-(2,5-dichlorophenyl)-N'-1-naphthylurea

Cat. No. B3502325
M. Wt: 331.2 g/mol
InChI Key: QSYSTCXHBPXPHY-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-N'-1-naphthylurea (DCMU) is a synthetic herbicide that is widely used in agriculture and horticulture. It is also used in scientific research as a tool to study the photosynthetic process in plants. DCMU is an inhibitor of photosystem II (PSII) in chloroplasts, which is responsible for the light-dependent reactions of photosynthesis.

Mechanism of Action

N-(2,5-dichlorophenyl)-N'-1-naphthylurea inhibits PSII by binding to the D1 protein in the PSII reaction center. This prevents the transfer of electrons from the water-splitting complex to the electron transport chain, which ultimately leads to a decrease in the production of ATP and NADPH. The inhibition of PSII also leads to the production of reactive oxygen species (ROS), which can damage the chloroplast and ultimately lead to cell death.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-N'-1-naphthylurea has a number of biochemical and physiological effects on plants. It inhibits photosynthesis, which leads to a decrease in plant growth and development. N-(2,5-dichlorophenyl)-N'-1-naphthylurea also induces the production of ROS, which can cause oxidative stress and damage to cellular components. In addition, N-(2,5-dichlorophenyl)-N'-1-naphthylurea has been shown to affect the expression of genes involved in stress responses and cell death.

Advantages and Limitations for Lab Experiments

N-(2,5-dichlorophenyl)-N'-1-naphthylurea is a useful tool for studying the photosynthetic process in plants. It is a potent inhibitor of PSII, which allows researchers to investigate the role of PSII in photosynthesis. N-(2,5-dichlorophenyl)-N'-1-naphthylurea is also relatively easy to use and has a long shelf life. However, there are some limitations to using N-(2,5-dichlorophenyl)-N'-1-naphthylurea in lab experiments. It is toxic to plants at high concentrations, which can limit the range of concentrations that can be used in experiments. In addition, N-(2,5-dichlorophenyl)-N'-1-naphthylurea can have off-target effects on other cellular processes, which can complicate data interpretation.

Future Directions

There are a number of future directions for research on N-(2,5-dichlorophenyl)-N'-1-naphthylurea. One area of interest is the development of new PSII inhibitors that are more selective and less toxic than N-(2,5-dichlorophenyl)-N'-1-naphthylurea. Another area of interest is the use of N-(2,5-dichlorophenyl)-N'-1-naphthylurea as a tool to study the effects of environmental stress on photosynthesis. Finally, there is a need for more research on the molecular mechanisms underlying the effects of N-(2,5-dichlorophenyl)-N'-1-naphthylurea on plant growth and development.

Scientific Research Applications

N-(2,5-dichlorophenyl)-N'-1-naphthylurea is widely used in scientific research to study the photosynthetic process in plants. It is a potent inhibitor of PSII, which allows researchers to investigate the role of PSII in photosynthesis. N-(2,5-dichlorophenyl)-N'-1-naphthylurea has been used to study the electron transport chain in chloroplasts, the role of PSII in photoprotection, and the effects of environmental stress on photosynthesis.

properties

IUPAC Name

1-(2,5-dichlorophenyl)-3-naphthalen-1-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O/c18-12-8-9-14(19)16(10-12)21-17(22)20-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYSTCXHBPXPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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